5-Iodo-2-methylphenol

Descripción general

Descripción

The compound "5-Iodo-2-methylphenol" is not directly studied in the provided papers. However, the papers do discuss various related compounds with similar structural motifs, such as halogenated phenols and Schiff bases, which can provide insights into the chemical behavior and properties of 5-Iodo-2-methylphenol. For instance, the presence of a halogen (iodine) and a methyl group attached to a phenol ring is a common theme in these studies .

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of substituted benzaldehydes with amines or other nucleophiles. For example, the synthesis of 5-methoxy-2-[(E)-(6-methylpyridin-2-ylimino)methyl]phenol was achieved by reacting 2-hydroxy-4-methoxybenzaldehyde with 2-amino-6-methylpyridine . Although the exact synthesis of 5-Iodo-2-methylphenol is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structures of compounds similar to 5-Iodo-2-methylphenol have been characterized using X-ray diffraction, demonstrating various crystal packing arrangements influenced by non-covalent interactions such as hydrogen bonding and halogen interactions . These studies suggest that 5-Iodo-2-methylphenol could also exhibit interesting structural features due to the presence of the iodine atom.

Chemical Reactions Analysis

The papers discuss the tautomerism of related compounds, which is a form of chemical reactivity where a compound can exist in multiple forms by the transfer of a proton within the molecule . The presence of an iodine atom in 5-Iodo-2-methylphenol could influence its reactivity patterns, potentially affecting its tautomeric equilibria and participation in various chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied using spectroscopic techniques and computational methods. These studies reveal the influence of substituents on properties like vibrational frequencies, electronic absorption spectra, and nonlinear optical properties . The iodine atom in 5-Iodo-2-methylphenol is likely to have a significant impact on its physical and chemical properties, such as its spectroscopic characteristics and reactivity.

Aplicaciones Científicas De Investigación

Identification in Mineral Water

A study identified 2-iodophenol and 2-iodo-4-methylphenol (closely related to 5-Iodo-2-methylphenol) in mineral water. These compounds, especially 2-iodo-4-methylphenol, were found to be responsible for a medicinal off-odour in mineral water. This research highlights the significance of these compounds in water quality and safety assessments (Strube, Guth, & Buettner, 2009).

Chemical Synthesis and Transformation

Another research investigated the oxidative dearomatization of phenols, including 2-methylphenols (similar to 5-Iodo-2-methylphenol), to produce cyclohexa-2,4-dienone derivatives. This process is significant in synthetic chemistry, offering pathways for creating complex organic compounds (Quideau, Pouységu, Ozanne, & Gagnepain, 2005).

Metabolism Study in Pharmaceuticals

A study on the metabolism of NBOMe compounds, which include 2-(4-iodo-2,5-dimethoxyphenyl)-N-(2methoxybenzyl)ethanamine, provides insights into the metabolism pathways of related compounds. Such studies are crucial for understanding drug interactions and pharmacokinetics (Nielsen et al., 2017).

Photophysical Properties in Synthesis

Research on the synthesis of 4H-thieno[3,2-c]chromene derivatives using iodinated compounds, like 5-iodo-4-(aryloxymethyl)thiophene-2-carbaldehydes, sheds light on new methods in organic synthesis and the study of photophysical properties of these compounds (Ulyankin et al., 2021).

Analysis of Iodinated Methylphenols

A study on the gas-chromatographic identification of iodinated methylphenols, including 5-Iodo-2-methylphenol, highlights its importance in analytical chemistry, particularly in enhancing the sensitivity of detecting phenolic compounds in various media (Gruzdev, Kuzivanov, Zenkevich, & Kondratenok, 2012).

Optical Properties in Material Science

In material science, the optical properties of certain compounds are critical. The study on the photophysical properties of 4H-thieno[3,2-c]chromene derivatives, synthesized using iodinated compounds like 5-iodo-4-(aryloxymethyl)thiophene-2-carbaldehydes, provides insights into their potential applications as covert marking pigments or in other optical applications (Ulyankin et al., 2021).

Mecanismo De Acción

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Iodo-2-methylphenol . For instance, factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and activity. It is recommended to store 5-Iodo-2-methylphenol in a dark place, sealed in dry conditions, at 2-8°C .

Safety and Hazards

5-Iodo-2-methylphenol is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should also be avoided. Use of personal protective equipment, including chemical impermeable gloves, is recommended .

Propiedades

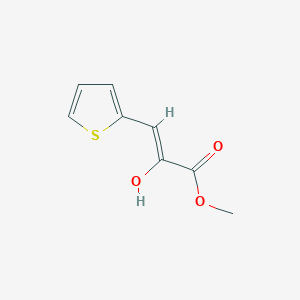

IUPAC Name |

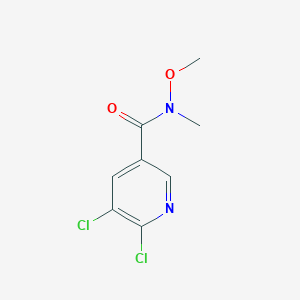

5-iodo-2-methylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IO/c1-5-2-3-6(8)4-7(5)9/h2-4,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVVBRLLERZUWBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)I)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

183803-06-7 | |

| Record name | 5-iodo-2-methylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,5,6-Trimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid](/img/structure/B2524016.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-1-isopropyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2524020.png)